molecular formula C21H25ClN2O2 B1662344 LY 272015 Hydrochloride CAS No. 172895-15-7

LY 272015 Hydrochloride

Cat. No. B1662344
M. Wt: 336.4 g/mol
InChI Key: BKAZOTIBKRWLQA-UHFFFAOYSA-N
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Description

LY 272015 Hydrochloride is a highly potent, selective 5-HT2B receptor antagonist . It has a CAS Number of 172895-15-7 and a molecular weight of 372.89 . It is soluble in DMSO to 100 mM .


Molecular Structure Analysis

The molecular formula of LY 272015 Hydrochloride is C21H24N2O2 . The SMILES string representation is CC1=CC2=C (NC3=C2CCNC3CC4=CC=C (OC)C (OC)=C4)C=C1. [H]Cl .


Chemical Reactions Analysis

LY 272015 Hydrochloride is known to inhibit the phosphorylation of ERK2 induced by 5-HT or BW723C86 . It also displays antihypertensive activity .


Physical And Chemical Properties Analysis

LY 272015 Hydrochloride is a solid substance . It is off-white to light yellow in color . It is soluble in DMSO to a concentration of 2 mg/mL .

Scientific Research Applications

1. Molecular Structure Studies

Research by (Shmueli & Traub, 1965) delved into the molecular structure of Poly-L-lysine hydrochloride, a compound similar to basic proteins. They used X-ray diffraction to investigate its structure under different hydration levels, revealing transitions between pleated-sheet and α-helix structures and their reversibility.

2. Biochemical Research

The biochemical effects of LY 139478 (the hydrochloride salt of LY 117018) on osteoclast precursors were investigated by (Fiorelli et al., 1995). This study highlighted the compound's role as an estrogen agonist affecting cell growth, IL-6 release, and apoptotic cell death in human pre-osteoclastic cells.

3. Analytical Chemistry Applications

A study by (Rahbar, Ramezani, & Babapour, 2015) focused on the electro-oxidation mechanism and voltammetric determination of Lidocaine Hydrochloride, providing insights into developing sensitive assay methods for pharmaceutical preparations.

4. Pharmaceutical Development

In the realm of pharmaceuticals, (Engel et al., 2000) conducted a comparative study of different salt forms of LY333531, a protein kinase inhibitor. They analyzed various physical properties to determine the optimal salt form for clinical evaluation.

5. Chemotherapeutic Research

Research into the cytotoxic properties of Hydroxychloroquine, a lysosomotropic amine, was presented by (Boya et al., 2003). This study showed its effects on lysosomal and mitochondrial membrane permeabilization, contributing to the understanding of its role in apoptosis.

6. Atmospheric Chemistry

The work of (Marcy et al., 2004) in atmospheric chemistry used in situ measurements of hydrochloric acid to quantify stratospheric ozone in the upper troposphere, offering a novel method to improve our understanding of cross-tropopause transport events.

Future Directions

While specific future directions are not mentioned in the search results, LY 272015 Hydrochloride is being used in research into the functions of the 5-HT2B receptor . It has been suggested that serotonin receptors could be potential molecular targets for human hepatocellular cancer .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAZOTIBKRWLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432996
Record name 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY 272015 Hydrochloride

CAS RN

172895-15-7
Record name 1H-Pyrido[3,4-b]indole, 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172895-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-272015 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-272015 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NV3JP3GP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Soll, MO Riener, CE Oberkofler, C Hellerbrand… - Clinical cancer …, 2012 - AACR
Purpose: Serotonin is a well-known neurotransmitter and vasoactive substance. Recent research indicates that serotonin contributes to liver regeneration and promotes tumor growth of …
Number of citations: 79 aacrjournals.org
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com

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